4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Overview
Description
4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a heterocyclic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a benzoxazine ring fused with a benzene ring and a carboxylic acid functional group, making it an interesting target for synthetic and medicinal chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves the formation of the benzoxazine ring followed by the introduction of the benzyl and carboxylic acid groups. One common method involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through a Mannich reaction, where salicylaldehyde reacts with a primary amine and formaldehyde to form the benzoxazine ring.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties, as it has shown moderate to good potency against various cancer cell lines.
Biological Studies: It is used in research to understand its interactions with biological targets and its mechanism of action.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to inhibit cell proliferation by interfering with cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,3-benzoxazines: These compounds share a similar benzoxazine ring structure but differ in the position and type of substituents.
2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines: These compounds have a dimethyl substitution at the 2-position, which can influence their biological activity and chemical reactivity.
Uniqueness
4-benzyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is unique due to the presence of both a benzyl group and a carboxylic acid group, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
4-benzyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16(19)15-11-17(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)20-15/h1-9,15H,10-11H2,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFHPFXSVBIAON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1CC3=CC=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801167857 | |
Record name | 3,4-Dihydro-4-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212578-39-7 | |
Record name | 3,4-Dihydro-4-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=212578-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-4-(phenylmethyl)-2H-1,4-benzoxazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801167857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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